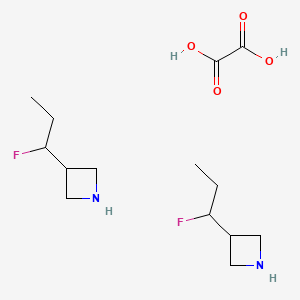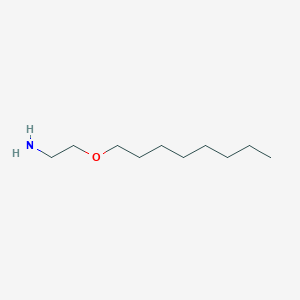
2-Octoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octoxyethanamine is an organic compound with the molecular formula C₁₀H₂₃NO. It is a derivative of ethanamine where an octyloxy group is attached to the nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Octoxyethanamine can be synthesized through the reaction of 2-chloroethanamine with octanol under nucleophilic substitution conditions. The reaction typically involves heating the reactants in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-chloroethanamine and octanol are fed into a reactor under controlled temperature and pressure conditions. The reaction mixture is then purified to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octoxyethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines with reduced oxidation states.
Substitution: Substitution reactions can lead to the formation of various alkylated amines.
Applications De Recherche Scientifique
2-Octoxyethanamine finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological systems and processes.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Octoxyethanamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
2-Methoxyethanamine
2-Ethoxyethanamine
2-Propoxyethanamine
2-Butoxyethanamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
2-octoxyethanamine |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-7-9-12-10-8-11/h2-11H2,1H3 |
Clé InChI |
KSWGVAGIYWRZBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


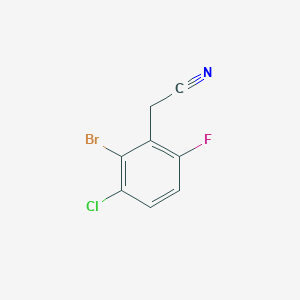
![6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)

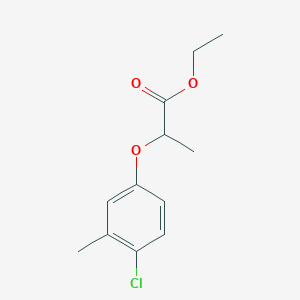
![O-(3-Chlorophenyl) S-[cyanamide(methylthio)-methyl]carbonodithioate](/img/structure/B15361336.png)
![5,6,11,12-Tetrabromodibenzo[a,e][8]annulene](/img/structure/B15361343.png)

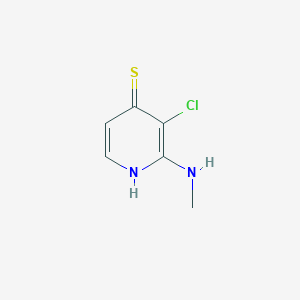
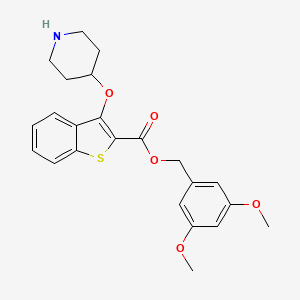
![1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine](/img/structure/B15361377.png)
![(7R)-2-Bromo-7-methyl-5,6-dihydropyrrolo[1,2-A]imidazol-7-OL](/img/structure/B15361380.png)
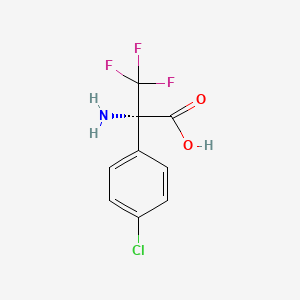
![2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B15361387.png)
